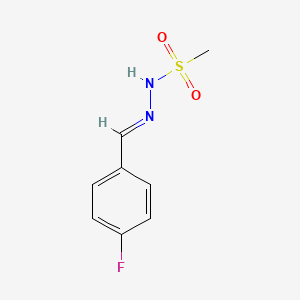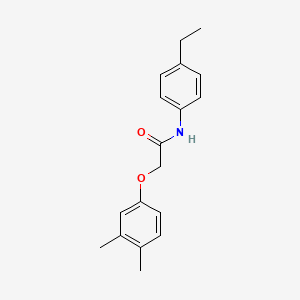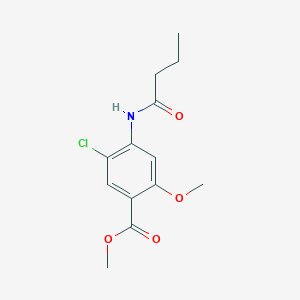![molecular formula C15H15NO3S B5548856 1-[(4-methoxyphenyl)sulfonyl]indoline CAS No. 346692-28-2](/img/structure/B5548856.png)
1-[(4-methoxyphenyl)sulfonyl]indoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]indoline involves innovative methodologies that allow for the formation of polycyclic sulfonyl indolines. Techniques include Fe(II)-catalyzed or UV-driven formal [2 + 2 + 1] cyclization reactions, which are notable for their efficiency in creating structurally novel compounds through the formation of one C-C bond and two C-S bonds in a single step (Lu et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound showcases significant features such as the orientation of the indole and methoxyphenyl rings, which are inclined at a notable dihedral angle. This orientation impacts the compound's reactivity and interactions with other molecules. The crystal structure of this compound is further stabilized by intermolecular hydrogen bonds, indicating a complex network of interactions that contribute to its stability (Babu et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions that underline its versatility. Rhodium-catalyzed reactions are particularly noteworthy, leading to the efficient synthesis of tetrasubstituted indolines and highlighting the compound's reactivity towards the formation of complex structures (Yadagiri et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Serotonin Homologues : A study demonstrated the synthesis of a new serotonin homologue through intramolecular [4+2] cycloaddition using a compound similar to 1-[(4-methoxyphenyl)sulfonyl]indoline (Herslöf & Martin, 1987).
- Structural Analysis : The molecular structure of a compound closely related to this compound was analyzed, revealing specific dihedral angles between its indole ring system and methoxyphenyl ring (Babu et al., 2016).
Applications in Organic Synthesis
- Formation of Indolocarbazoles : Research on the synthesis of indolocarbazoles, which are important for the synthesis of the fused dimeric indole alkaloid staurosporinone, utilized a compound similar to this compound (Magnus et al., 1983).
Anticancer Research
- Evaluation of Anticancer Activity : A derivative of this compound was evaluated for its anticancer activity, showing potential as a novel therapeutic agent (Kwak et al., 2006).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Studies : A study investigated the effect of spiropyrimidinethiones, which include a structure similar to this compound, on the corrosion of mild steel in acidic solutions (Yadav et al., 2015).
Kinetic Resolution in Organic Chemistry
- N-Sulfonylation Kinetic Resolution : The first catalytic kinetic resolution by N-sulfonylation using a compound related to this compound was described, providing insights into stereodiscrimination in chemical reactions (Murray et al., 2017).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . This suggests that “1-[(4-methoxyphenyl)sulfonyl]indoline” could also be a subject of future research in this area.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-11-10-12-4-2-3-5-15(12)16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRQJKXEHJMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225606 | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346692-28-2 | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346692-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)


![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)
![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)